(1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone, also known by its IUPAC name (1-tert-butyl-2-phenylazetidin-3-yl)-phenylmethanone, is a complex organic compound characterized by the presence of a ketone functional group, a tert-butyl group, a phenyl group, and an azetidinyl ring. The molecular formula of this compound is with a molecular weight of approximately 293.4 g/mol. It is classified as a ketone and is notable for its structural features that contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of (1-tert-butyl-2-phenyl-3-azetidinyl)(phenyl)methanone typically involves multiple steps, beginning with the formation of the azetidinyl ring. Various methods can be employed, including:
The choice of synthetic route can significantly affect the yield and purity of the final product, making optimization crucial for industrial applications.
The molecular structure of (1-tert-butyl-2-phenyl-3-azetidinyl)(phenyl)methanone can be described using several key identifiers:
Property | Data |
---|---|
CAS Number | 13943-11-8 |
Molecular Formula | C20H23NO |
Molecular Weight | 293.4 g/mol |
IUPAC Name | (1-tert-butyl-2-phenylazetidin-3-yl)-phenylmethanone |
InChI Key | ZCTKIUWMGOTRNW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)N1CC(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
The azetidine ring contributes to the compound's unique properties due to its strained four-membered structure, which can influence reactivity patterns during chemical transformations.
(1-tert-butyl-2-phenyl-3-azetidinyl)(phenyl)methanone is involved in several significant chemical reactions:
These reactions are essential for modifying the compound's structure for various applications in organic synthesis.
The mechanism of action for (1-tert-butyl-2-phenyl-3-azetidinyl)(phenyl)methanone involves its interaction with biological targets such as enzymes or receptors. The compound's structural features allow it to bind selectively to specific sites, potentially modulating biochemical pathways. This interaction may lead to alterations in enzymatic activity or receptor signaling, which is crucial for its applications in medicinal chemistry.
The physical and chemical properties of (1-tert-butyl-2-phenyl-3-azetidinyl)(phenyl)methanone include:
Property | Data |
---|---|
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified in sources |
Boiling Point | Not specified in sources |
These properties are important for understanding how the compound behaves under different conditions and its suitability for various applications.
(1-tert-butyl-2-phenyl-3-azetidinyl)(phenyl)methanone has several notable applications:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5